molecular formula C5H4BrNO2 B1340219 3-Bromo-1-methyl-1H-pyrrole-2,5-dione CAS No. 65060-93-7

3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B1340219
CAS RN: 65060-93-7
M. Wt: 189.99 g/mol
InChI Key: UFUQBRMYERTCQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including those substituted at the 1,2,3,5 positions, involves the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds through a process that includes the formation of β-enamino, β-hydrazino esters, and ketones. This is followed by a base-promoted cyclization that leads to the formation of the desired tetrasubstituted pyrroles. Notably, 1,2,4- and 1,2,3,4-substituted pyrroles can also be isolated as minor products in this synthesis pathway. Additionally, starting from 2-(2-bromoallyl)-cyclohexane-1,3-dione, a tetrahydro indolone can be prepared with good yield, indicating the versatility of the synthetic approach for different pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of 3-bromo-1-methyl-1H-pyrrole-2,5-dione derivatives can be characterized using 1H-NMR spectroscopy. This technique provides insights into the hydrogen environments within the molecule, which is crucial for understanding the substitution pattern on the pyrrole ring. The presence of bromine as a substituent is significant as it can influence the electronic properties of the molecule and thus its reactivity .

Chemical Reactions Analysis

The chemical reactivity of 3-bromo-1-methyl-1H-pyrrole-2,5-dione is not directly discussed in the provided papers. However, the synthesis of related compounds suggests that the bromine atom in the 3-position could be reactive towards nucleophilic substitution reactions, given the nature of bromine as a good leaving group. Moreover, the presence of the 1,3-dicarbonyl moiety could allow for further functionalization through reactions typical of carbonyl chemistry, such as condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-1-methyl-1H-pyrrole-2,5-dione are not explicitly detailed in the provided papers. However, the structural features such as the presence of a bromine atom and a 1,3-dicarbonyl system suggest that the compound would exhibit properties consistent with halogenated heteroaromatics and dicarbonyl compounds. These might include moderate to high polarity, potential for hydrogen bonding, and a certain degree of acidity due to the hydrogen atoms adjacent to the carbonyl groups .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Summary of Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

2. Pyrrole as a Resourceful Small Molecule

  • Summary of Application : Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
  • Methods of Application : Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs .
  • Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety And Hazards

There’s no specific safety and hazard information available for “3-Bromo-1-methyl-1H-pyrrole-2,5-dione”.


Future Directions

There’s no specific information available on the future directions of “3-Bromo-1-methyl-1H-pyrrole-2,5-dione”.


properties

IUPAC Name

3-bromo-1-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUQBRMYERTCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478280
Record name N-methyl bromomaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methyl-1H-pyrrole-2,5-dione

CAS RN

65060-93-7
Record name N-methyl bromomaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pursuant to steps a and b of Reaction Scheme 14, a solution of bromomaleic anhydride (52.8 g, 0.298 mol) in diethyl ether (250 mL) was cooled to 5° C. A 2 M solution of methylamine in THF (298 mL, 0.596 mol, 2 eq.) was added dropwise over 1 hour and the reaction stirred for a further 30 minutes, maintaining the temperature below 10° C. The resulting precipitate was filtered, washed with diethyl ether (2×100 mL) and air-dried for 30 minutes, then suspended in acetic anhydride (368 mL) and sodium acetate (12.2 g, 0.149 mol, 0.5 eq.) added. The reaction was heated to 60° C. for 2 hours and solvent was then removed in vacuo. The residue was taken up in DCM (500 mL) and washed with saturated sodium bicarbonate solution (2×500 mL) and water (2×300 mL). Organics were dried over MgSO4 (89 g), filtered and reduced in vacuo. The resulting oil was azeotroped with toluene (4×100 mL) to give N-methyl bromomaleimide as a beige solid. Yield=41.4 g (73%); 1H NMR (300 MHz, CDCl3) δ 6.95 (1H, s, CH), 3.07 (3H, s, NCH3).
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
298 mL
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To N-methylmaleimide (0.5 g, 4.5 mmol) in methanol (10 mL) was added bromine (232 μL, 4.5 mmol) dropwise in methanol (5 mL). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed in vacuo and dissolved in tetrahydrofuran (20 mL). Triethylamine (815 μL, 5.9 mmol) in tetrahydrofuran (5 mL) was added over 5 minutes, whereupon a precipitate formed. The reaction mixture was stirred for 24 hours. The solid was filtered off and washed with tetrahydrofuran (50 mL). Purification by flash chromatography (10% ethyl acetate in petroleum ether) afforded the desired compound as a pale yellow powder (563 mg, 2.96 mmol) in 66% yield. δH (500 MHz, CDCl3) 6.90 (s, 1H, H-3), 3.09 (s, 3H, H3-6); δC (125 MHz, CDCl3) 168.6 (C═O), 165.4 (C═O), 131.9 (C3), 131.4 (C2), 24.7 (C6); IR (solid, cm−1) 3106 (s), 1708 (s); MS (CI+) m/z, (relative intensity): 192 ([81M+H], 99), 190([79M+H], 100); Exact mass calcd for [C5H4O2N79Br]+H requires 189.9504 Found 189.9505 (CI+); m.p: 77-79° C.; UV (Acetonitrile) ε209=17100, ε238=13200, ε299=290 cm−1M−1 d3.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
232 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
815 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

A 15 mmol solution of 3-bromo-2,5-furanedione and 15 mmol of methylamine at 40% in water, in 300 ml of glacial acetic acid is carried under reflux for 16 hours. After having allowed the reaction mixture to return to ambient temperature, 20 ml of acetic anhydride are added. The reaction medium is again brought to reflux under stirring for 4 hours before evaporating the solvents under reduced pressure. The expected product is obtained after purification by silica gel chromatography (heptane/ethyl acetate: 1/1) and recrystallization in ethanol.
[Compound]
Name
solution
Quantity
15 mmol
Type
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0 (± 1) mol
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20 mL
Type
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0 (± 1) mol
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300 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1-methyl-1H-pyrrole-2,5-dione
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3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Citations

For This Compound
6
Citations
MG Banwell, MT Jones, DTJ Loong, DW Lupton… - Tetrahedron, 2010 - Elsevier
The Pd[0]-catalyzed Ullmann cross-coupling of o-nitrohaloarenes 1a–e with the brominated heterocycles 2a–f delivers the expected products 3a–j in good to excellent yields. The …
Number of citations: 45 www.sciencedirect.com
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
Porcupine is an O-acyltransferase that regulates Wnt secretion. Inhibiting porcupine may block the Wnt pathway which is often dysregulated in various cancers. Consequently porcupine …
Number of citations: 20 pubs.acs.org
JT Husband, AC Hill, RK O'Reilly - Polymer International, 2019 - Wiley Online Library
Two efficient enzyme conjugation techniques have been explored by exploiting the reactions of bromomaleimides. The conjugations utilize monobromo‐ and dibromomaleimides, …
Number of citations: 7 onlinelibrary.wiley.com
S Ha - 2021 - scholarworks.unist.ac.kr
Cyclobutenes are good synthetic intermediates for their diversity and found in complex natural products and pharmaceuticals. Therefore, the development of synthetic method for …
Number of citations: 0 scholarworks.unist.ac.kr
JT Husband - 2020 - etheses.bham.ac.uk
Substituted maleimide fluorophores have been extensively used to study polymeric systems, as their optical properties are responsive to polymer environment and assembly. They are …
Number of citations: 3 etheses.bham.ac.uk
O Osman Oglou - 2015 - openscience.ub.uni-mainz.de
Delivery of therapeutic nucleic acid based drugs is still very demanding and difficult to manage and monitor. For this reason, a precise method for the monitoring of RNAi pathways is …
Number of citations: 3 openscience.ub.uni-mainz.de

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